Reduced Lipophilicity and Increased Polar Surface Area Versus the Non-Hydroxylated Analog
The target compound exhibits a calculated LogP (XLogP3) of 1.3, compared to 2.37 (ACD/LogP) for the non-hydroxylated analog tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a decrease of 1.07 log units [1]. Concurrently, its topological polar surface area (TPSA) is 62.66 Ų versus 44 Ų for the analog, an increase of 18.66 Ų [1]. These differences indicate superior aqueous solubility and reduced passive membrane permeability, properties that can be critical in fragment-based screening or when optimizing CNS vs. peripheral exposure.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP 1.3 (XLogP3); TPSA 62.66 Ų |
| Comparator Or Baseline | tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate: LogP 2.37 (ACD/LogP); TPSA 44 Ų |
| Quantified Difference | ΔLogP = -1.07; ΔTPSA = +18.66 Ų |
| Conditions | In silico predicted properties (PubChem XLogP3, ACD/Labs Percepta) |
Why This Matters
Procurement decisions for building blocks in lead optimization often hinge on LogP and TPSA; the target compound offers a pre-optimized, lower-lipophilicity starting point compared to the non-hydroxylated analog.
- [1] PubChem Compound Summary for CID 138112199, tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1354454-93-5 (accessed Apr 30, 2026). View Source
